Product packaging for 1-Cyclobutylpropan-1-amine hydrochloride(Cat. No.:CAS No. 2138507-91-0)

1-Cyclobutylpropan-1-amine hydrochloride

Cat. No.: B2944891
CAS No.: 2138507-91-0
M. Wt: 149.66
InChI Key: QLVATDBARBKCCH-UHFFFAOYSA-N
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Description

1-Cyclobutylpropan-1-amine hydrochloride (CAS 2138507-91-0) is a high-purity chemical building block featuring a cyclobutane ring, a structure of growing importance in modern medicinal chemistry . With a molecular formula of C7H15N•Cl and a molecular weight of 149.66 g/mol, this compound is supplied as a solid with a documented purity of 98% . Its structure is defined by the canonical SMILES notation CCC(N)C1CCC1.Cl . Cyclobutane rings are increasingly utilized in drug discovery for their unique properties, which include a puckered three-dimensional structure, longer C-C bond lengths, and increased saturation, which can lead to improved water solubility and stronger binding affinities compared to planar aromatic rings . Researchers employ this amine hydrochloride as a key synthetic intermediate to introduce conformational restriction, which can reduce the entropic penalty upon binding to a biological target and lead to enhanced potency . Furthermore, the cyclobutyl group can act as a versatile spacer, effectively directing key pharmacophore elements in three-dimensional space, or serve as a strategic component to fill hydrophobic pockets in target enzymes . Its application is particularly valuable in the design of novel molecular entities for pharmaceutical research, including investigations into anticancer and other therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. This compound has associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN B2944891 1-Cyclobutylpropan-1-amine hydrochloride CAS No. 2138507-91-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7(8)6-4-3-5-6;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVATDBARBKCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138507-91-0
Record name 1-cyclobutylpropan-1-amine hydrochloride
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Sophisticated Synthetic Methodologies and Pathways

Direct Synthetic Routes to the 1-Cyclobutylpropan-1-amine (B3228903) Moiety

Direct methods for the synthesis of 1-cyclobutylpropan-1-amine primarily involve the formation of the carbon-nitrogen bond at the first position of the propyl chain attached to the cyclobutyl ring. These routes are often extensions of classical amine syntheses, adapted for the specific substrate.

Reductive Amination Protocols for Primary Amine Generation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorgoreview.com In the context of 1-cyclobutylpropan-1-amine, this process would commence with cyclobutyl ethyl ketone. The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the corresponding amine. libretexts.org

The initial step involves the reaction of cyclobutyl ethyl ketone with ammonia (B1221849) to form an unstable imine. This reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step. Due to the challenges in isolating the intermediate imine, the reduction is often performed in situ. A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. libretexts.orgyoutube.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone. youtube.com

Recent advancements in catalysis have introduced more sustainable and efficient methods for reductive amination. For instance, iron-based catalysts have been developed for the synthesis of primary amines from ketones and ammonia, demonstrating a broad substrate scope and good functional group tolerance. Similarly, in-situ generated amorphous cobalt particles have been shown to effectively catalyze the reductive amination of ketones using hydrogen gas and aqueous ammonia under mild conditions. nih.gov

Table 1: Comparison of Catalytic Systems for Reductive Amination
Catalyst SystemNitrogen SourceReducing AgentKey Advantages
Sodium Cyanoborohydride (NaBH3CN)AmmoniaNaBH3CNHigh selectivity for iminium ion, stable in mildly acidic conditions.
Iron-based catalystsAqueous AmmoniaHydrogen Gas (H2)Reusable, earth-abundant metal, good functional group tolerance.
In-situ generated Cobalt particlesAqueous AmmoniaHydrogen Gas (H2)Mild reaction conditions, high selectivity, easy catalyst separation. nih.gov
Iridium complexesAmmonium (B1175870) formate (B1220265)Ammonium formate (transfer hydrogenation)Effective for a range of ketones.

Nucleophilic Substitution Strategies for Carbon-Nitrogen Bond Formation

Nucleophilic substitution offers another direct pathway to 1-cyclobutylpropan-1-amine, typically starting from a suitable alkyl halide, such as 1-chloro-1-cyclobutylpropane or 1-bromo-1-cyclobutylpropane. The reaction involves the displacement of the halide leaving group by a nitrogen nucleophile.

The use of ammonia as the nucleophile presents a straightforward approach. chemguide.co.uk The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of ammonia in a sealed tube to prevent the escape of the volatile ammonia. chemguide.co.uk This reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl halide. For a secondary halide like 1-chloro-1-cyclobutylpropane, both pathways are possible. A significant drawback of this method is the potential for over-alkylation, as the primary amine product is also a nucleophile and can react with the starting alkyl halide to form secondary and tertiary amines, and even a quaternary ammonium salt. youtube.comsavemyexams.com Using a large excess of ammonia can favor the formation of the primary amine. savemyexams.com

To circumvent the issue of over-alkylation, the Gabriel synthesis provides a more controlled method for preparing primary amines. chemrxiv.org This process involves the reaction of potassium phthalimide (B116566) with an alkyl halide. The phthalimide anion acts as a surrogate for ammonia. The resulting N-alkylphthalimide can then be cleaved, typically through hydrazinolysis with hydrazine (B178648) hydrate, to release the desired primary amine. chemrxiv.org This method is particularly advantageous for the synthesis of primary amines from primary and secondary alkyl halides, preventing the formation of secondary and tertiary amine byproducts. chemrxiv.org

Table 2: Nucleophilic Substitution Methods for Primary Amine Synthesis
MethodNitrogen SourceSubstrateKey Features
Direct AmmonolysisAmmonia (large excess)Alkyl Halide (e.g., 1-chloro-1-cyclobutylpropane)Simple, but prone to over-alkylation. chemguide.co.ukyoutube.com
Gabriel SynthesisPotassium PhthalimideAlkyl HalidePrevents over-alkylation, yields pure primary amine. chemrxiv.org

Catalytic Hydrogenation and Other Reduction Techniques for Amine Precursors

The reduction of oximes provides an alternative two-step approach to primary amines from ketones. niscpr.res.in For the synthesis of 1-cyclobutylpropan-1-amine, the precursor would be cyclobutyl ethyl ketoxime, which can be readily prepared from the corresponding ketone and hydroxylamine.

Catalytic hydrogenation is a common method for the reduction of oximes. mdpi.com Various heterogeneous catalysts can be employed, including those based on platinum (e.g., Adam's catalyst, PtO2), palladium (e.g., Pd/C), and non-noble metals like Raney Nickel or Cobalt. mdpi.comencyclopedia.pub The choice of catalyst and reaction conditions can influence the selectivity of the reaction. For instance, palladium-catalyzed hydrogenation of oximes is known to proceed rapidly to the amine. mdpi.com However, a significant challenge in the hydrogenation of aldoximes, and to a lesser extent ketoximes, is the formation of secondary amines as byproducts. mdpi.com

Alternatively, hydride reducing agents can be used. While lithium aluminum hydride (LiAlH4) is effective, it is non-selective and can be difficult to handle. niscpr.res.in A milder and more convenient reagent system is sodium borohydride (B1222165) in the presence of a transition metal salt, such as copper(II) sulfate (B86663) or nickel(II) chloride. niscpr.res.in This combination enhances the reducing power of sodium borohydride, allowing for the reduction of oximes to amines. niscpr.res.in The product distribution between primary and secondary amines can be influenced by the steric hindrance around the oxime. niscpr.res.in

Exploiting Cyclobutyl Ring Reactivity for Amine Introduction

More contemporary and sophisticated approaches leverage the inherent strain of bicyclic precursors to construct the cyclobutyl amine framework. These methods offer novel entries into complex amine structures.

Lewis Acid-Catalyzed Transformations Involving Bicyclo[1.1.0]butane Precursors

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile building blocks in organic synthesis. Their high ring strain allows for a variety of ring-opening and cycloaddition reactions, providing access to complex cyclobutane (B1203170) structures. Lewis acid catalysis has emerged as a powerful tool to control the reactivity of BCBs.

Recent research has demonstrated that Lewis acids can catalyze the reaction of bicyclo[1.1.0]butane ketones and esters with triazinanes. chemrxiv.org This reaction can be tuned to produce different amine products. For example, the cycloaddition of BCB ketones with triazinanes, catalyzed by B(C6F5)3, yields 2,4-diazabicyclo[4.1.1]octanes. A subsequent acidic workup cleaves the aminal moiety to afford medicinally relevant cis-cyclobutyl diamines. chemrxiv.org This "cycloaddition/ring-opening" strategy can be performed in a stepwise or one-pot manner. chemrxiv.org

Divergent Synthetic Approaches to Cyclobutyl and Biscyclobutenyl Amines

The reactivity of bicyclo[1.1.0]butane precursors can be directed towards different amine products by carefully selecting the Lewis acid catalyst and the functional groups on the BCB. This divergent approach allows for the synthesis of a variety of cyclobutyl and biscyclobutenyl amines from a common starting material. chemrxiv.org

For instance, while BCB ketones react with triazinanes under B(C6F5)3 catalysis to form cyclobutyl diamines after ring-opening, BCB esters undergo a different reaction pathway. chemrxiv.org Under the influence of an In(OTf)3 catalyst, BCB esters react with triazinanes to produce butterfly-shaped biscyclobutenyl amines. chemrxiv.org Mechanistic studies suggest that these divergent pathways arise from different modes of activation of the BCB by the Lewis acid. chemrxiv.org

Table 3: Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butane (BCB) Precursors
BCB SubstrateReagentLewis Acid CatalystProduct Type
BCB KetonesTriazinanesB(C6F5)3cis-Cyclobutyl Diamines (after ring-opening) chemrxiv.org
BCB EstersTriazinanesIn(OTf)3Biscyclobutenyl Amines chemrxiv.org

Cycloaddition and Subsequent Ring-Opening Reactions for Scaffold Construction

A sophisticated, though less conventional, approach to constructing the carbon skeleton of molecules like 1-cyclobutylpropan-1-amine involves the strategic use of cycloaddition reactions followed by controlled ring-opening. This methodology offers a powerful way to build the requisite cyclobutane ring system with a high degree of stereochemical control.

The process can be conceptualized in a multi-step sequence:

[2+2] Cycloaddition: This reaction is a cornerstone for the formation of four-membered rings. The reaction of an alkene with a ketene, or two different alkenes under photochemical or catalytic conditions, can yield a cyclobutane derivative. For the target scaffold, one could envision the cycloaddition of a propene derivative with a suitable cyclobutene (B1205218) precursor.

Scaffold Elaboration: The resulting cyclobutane structure would then undergo further chemical modifications to introduce the necessary functional groups, such as a precursor to the amine group.

Ring-Opening: In some synthetic pathways for related compounds, a larger ring system is first constructed via cycloaddition, which is then selectively cleaved or rearranged to yield the desired scaffold. nih.gov For instance, certain cascade reactions involving condensation, cyclization, and cycloaddition can produce complex polycyclic systems that may be subsequently opened to access specific substructures. nih.gov The challenge lies in controlling the regioselectivity of the ring-opening to produce the desired linear propyl chain attached to the cyclobutane ring.

While direct examples for 1-cyclobutylpropan-1-amine are not prevalent in the literature, the principles of using cycloaddition to build strained rings and subsequent cleavage are well-established in organic synthesis for creating unique and complex molecular architectures. researchgate.netrsc.orgnih.gov

Formation and Purification of the Amine Hydrochloride Salt

Primary amines are often converted to their hydrochloride salts for several practical reasons, including increased stability, crystallinity, and water solubility. spectroscopyonline.com The salt form facilitates easier handling, purification, and storage compared to the often volatile and oily free base.

The formation of 1-cyclobutylpropan-1-amine hydrochloride involves a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from hydrochloric acid (HCl). youtube.comlibretexts.org This results in the formation of an ammonium cation and a chloride anion, which together form an ionic salt. spectroscopyonline.com This conversion from a covalent compound to an ionic one often leads to crystallization, which is a highly effective method for purification. youtube.com

Reaction Conditions for Hydrochloride Salt Derivatization

The derivatization of the free amine base into its hydrochloride salt is a critical step for purification and stabilization. The reaction conditions can be tailored to optimize yield and purity. Typically, this involves treating a solution of the amine with hydrochloric acid. The HCl can be introduced in various forms, such as an aqueous solution, a solution in an organic solvent, or as a gas. google.com

For pharmaceutical intermediates, using HCl dissolved in an organic solvent like diethyl ether, ethanol, or ethyl acetate (B1210297) is a common practice. nih.govresearchgate.netchemicalbook.com This method is advantageous as the resulting hydrochloride salt is often insoluble in the nonpolar organic solvent and precipitates out, allowing for simple isolation by filtration. nih.govresearchgate.net

The table below summarizes typical conditions for this transformation.

ParameterCondition/ReagentPurpose/RationaleReference
Acid SourceHCl gas; HCl solution in diethyl ether, ethanol, or ethyl acetateProvides the proton for salt formation. Use in organic solvents promotes precipitation of the salt. google.comnih.govresearchgate.net
SolventDiethyl ether (Et₂O), Ethanol (EtOH), Ethyl Acetate (EtOAc), Methanol (MeOH)Dissolves the free amine base but often poorly dissolves the hydrochloride salt, facilitating isolation. nih.govchemicalbook.com
TemperatureTypically 0 °C to room temperatureCooling can enhance precipitation and increase the yield of the crystalline salt. nih.govchemicalbook.com
StoichiometrySlight excess of HClEnsures complete conversion of the amine to its salt form. google.com
PurificationFiltration, washing with cold solvent, recrystallizationThe precipitated solid is collected and washed to remove impurities. Recrystallization can further enhance purity. nih.gov

Asymmetric Synthesis and Stereocontrol in the Preparation of 1-Cyclobutylpropan-1-amine Enantiomers

The carbon atom attached to the amine group in 1-cyclobutylpropan-1-amine is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-forms). In many applications, particularly in pharmaceuticals, one enantiomer is responsible for the desired biological activity, while the other may be less active or cause unwanted effects. nih.gov Therefore, the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—is of paramount importance.

Several strategies have been developed for the asymmetric synthesis of chiral amines. mdpi.com These methods aim to control the stereochemical outcome of the reaction to produce a significant excess of one enantiomer over the other. Key approaches include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolution. nih.govnih.gov

The table below outlines these principal strategies as they could be applied to the synthesis of enantiomerically enriched 1-cyclobutylpropan-1-amine.

StrategyDescriptionAdvantagesChallengesReference
Chiral CatalysisA small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to direct the reaction to form predominantly one enantiomer. An example would be the asymmetric reduction of a precursor imine.Highly efficient (sub-stoichiometric catalyst use). Can produce high enantiomeric excess (ee).Development of a suitable catalyst for the specific substrate can be complex and expensive. nih.gov
Chiral AuxiliariesAn achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The auxiliary directs the stereochemistry of a subsequent reaction. Afterwards, the auxiliary is removed to yield the chiral product.Reliable and often provides high diastereoselectivity, which translates to high enantiomeric purity.Requires additional steps for attachment and removal of the auxiliary, making the process less atom-economical. rsc.orgrsc.org
Enzymatic ResolutionA racemic mixture of the amine (or a precursor) is treated with an enzyme (e.g., a lipase) that selectively reacts with only one of the two enantiomers. This allows for the separation of the unreacted enantiomer from the derivatized one.Extremely high selectivity. Reactions often occur under mild conditions.The maximum theoretical yield for the desired enantiomer is 50%. Requires screening to find a suitable enzyme. mdpi.com

In Depth Investigations into Chemical Reactivity and Mechanistic Pathways

Fundamental Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of 1-Cyclobutylpropan-1-amine (B3228903) makes it a nucleophile and a base, enabling a variety of chemical transformations. The reactivity is a balance between the electron-donating effects of the alkyl and cyclobutyl substituents, which increase electron density on the nitrogen, and steric hindrance that may impede access to the nitrogen's lone pair.

Alkylation Reactions of the Aminic Nitrogen

The nitrogen atom of 1-Cyclobutylpropan-1-amine can act as a nucleophile, reacting with alkyl halides to form secondary and tertiary amines. This N-alkylation typically proceeds via an SN2 mechanism. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products, including the formation of a quaternary ammonium (B1175870) salt. libretexts.org The reaction produces a hydrohalic acid as a byproduct, which will react with the starting amine to form an ammonium salt, effectively removing it from the reaction. Therefore, a base is often required to neutralize this acid. libretexts.org

To achieve selective mono-alkylation, indirect methods are often preferred. One common strategy is reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary amine. Gold clusters supported on porous coordination polymers have been shown to catalyze the one-pot synthesis of secondary amines from primary amines through a sequential oxidation/hydrogenation process. Another approach involves the N-alkylation of amines with alcohols, which can also be promoted by gold cluster catalysts under an inert atmosphere.

For more complex syntheses, protocols for the direct N-alkylation of amines using carboxylic acids as coupling agents have been developed under transition-metal-free catalytic conditions. researchgate.net These methods offer a high degree of control and are applicable to a wide range of amines. researchgate.net

Table 1: Examples of N-Alkylation Reactions of Primary Amines This table is for illustrative purposes and does not represent specific experimental data for 1-Cyclobutylpropan-1-amine hydrochloride.

Alkylating AgentReaction TypeProductCatalyst/Conditions
Alkyl HalideDirect AlkylationSecondary/Tertiary Amine MixtureBase (e.g., K₂CO₃)
Aldehyde/KetoneReductive AminationSecondary AmineReducing Agent (e.g., NaBH₃CN)
AlcoholCatalytic N-AlkylationSecondary AmineGold Clusters
Carboxylic AcidTransition-Metal-Free N-AlkylationSecondary AmineK₃PO₄, PhSiH₃

Electrophilic Additions and Derivatization Opportunities

The primary amine of 1-Cyclobutylpropan-1-amine readily undergoes nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically reversible and acid-catalyzed. libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. youtube.com The formation of imines can be driven to completion by removing the water formed during the reaction. youtube.com

This reactivity provides numerous opportunities for derivatization. For instance, the formation of imines with specific aldehydes or ketones can be used to introduce new functional groups or to build larger molecular scaffolds. These imine derivatives can then be further transformed, for example, by reduction to secondary amines or by reaction with organometallic reagents. The synthesis of imines from primary amines and carbonyl compounds is a fundamental transformation in organic chemistry with broad applications. youtube.comorganic-chemistry.org The reaction can be promoted by various catalysts, including ruthenium N-heterocyclic carbene complexes, which facilitate the dehydrogenative synthesis of imines from alcohols and amines. dtu.dk

Amine-Sulfonyl Chloride Coupling and Related Reactions

1-Cyclobutylpropan-1-amine, as a primary amine, reacts with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. byjus.comwikipedia.org This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. byjus.comwikipedia.orgfiveable.me In the presence of an aqueous base, a primary amine reacts with benzenesulfonyl chloride to form a sulfonamide that is soluble in the alkaline solution due to the acidity of the remaining proton on the nitrogen. wikipedia.org Subsequent acidification of the solution will cause the sulfonamide to precipitate. wikipedia.org

The mechanism of this coupling reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. byjus.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed. organic-chemistry.org Microwave-assisted, solvent-free conditions have been developed for the efficient and environmentally friendly synthesis of sulfonamides from amines and sulfonyl chlorides. rsc.org This method often proceeds with high yields and short reaction times. rsc.org

The synthesis of sulfonamides is of significant interest in medicinal chemistry, as the sulfonamide functional group is present in a wide range of therapeutic agents. nih.govsigmaaldrich.com

Table 2: Expected Outcome of the Hinsberg Test for 1-Cyclobutylpropan-1-amine This table is a prediction based on the known reactivity of primary amines.

StepObservationInterpretation
1. Addition of benzenesulfonyl chloride and NaOH(aq)A clear solution is formed.The primary amine reacts to form a soluble sulfonamide salt.
2. Acidification of the solution (e.g., with HCl)A precipitate is formed.The sulfonamide is protonated and becomes insoluble.

Influence of the Cyclobutyl Substituent on Molecular Reactivity

The cyclobutyl group attached to the alpha-carbon of the amine influences the molecule's reactivity through a combination of steric and electronic effects.

Steric Effects: The cyclobutyl group is a bulky substituent, and its presence can create steric hindrance around the nitrogen atom. This steric bulk can affect the rate of reactions where the amine acts as a nucleophile. masterorganicchemistry.comfiveable.me For reactions involving attack at the nitrogen's lone pair, such as alkylation and acylation, a more sterically hindered amine will generally react more slowly than a less hindered one. masterorganicchemistry.comfiveable.melibretexts.org For example, the nucleophilicity of amines is sensitive to steric effects, with bulky amines like t-butylamine being considerably less nucleophilic than less hindered primary amines. masterorganicchemistry.com The cyclobutyl group, while not as large as a tert-butyl group, will still exert a noticeable steric effect compared to a linear alkyl chain.

Acid-Base Equilibria and Protonation Dynamics of the Amine Hydrochloride

This compound is the salt formed from the reaction of the basic amine with hydrochloric acid. In solution, an equilibrium exists between the protonated form (the cyclobutylpropylammonium ion) and the free amine. The position of this equilibrium is determined by the pKa of the conjugate acid and the pH of the solution.

The pKa of the conjugate acid of a primary alkylamine is typically in the range of 10-11. The electron-donating alkyl and cyclobutyl groups are expected to stabilize the positive charge on the ammonium cation, making the amine slightly more basic than simpler primary amines. Therefore, the pKa of 1-cyclobutylpropan-1-ammonium chloride is likely to be in the upper end of this range or slightly higher.

At a physiological pH of around 7.4, the amine will exist almost exclusively in its protonated, positively charged ammonium form. The Henderson-Hasselbalch equation can be used to calculate the ratio of the protonated to the unprotonated form at a given pH. Given the expected pKa of around 10-11, at pH 7.4, the concentration of the protonated species will be several orders of magnitude higher than that of the free amine.

The hydrochloride salt form is often used for pharmaceutical and chemical applications as it typically confers greater water solubility and stability compared to the free amine.

Advanced Mechanistic Studies of this compound Transformations

While specific advanced mechanistic studies on this compound are not widely available in the literature, the general mechanisms of its reactions can be inferred from studies on related compounds.

The reactions of the primary amine functionality, such as alkylation, acylation, and imine formation, are well-understood and proceed through established mechanistic pathways involving nucleophilic attack by the nitrogen lone pair.

An interesting aspect of the reactivity of cyclobutane (B1203170) derivatives is the potential for ring-opening reactions. The cyclobutane ring possesses significant ring strain, which can be released under certain reaction conditions. For example, reactions involving the formation of a carbocation adjacent to the cyclobutane ring can lead to ring expansion or fragmentation. While these reactions are not typical for the amine under standard conditions, they could potentially be induced under more forcing conditions or with specific reagents. For instance, the reaction of cyclobutylamine (B51885) with nitrous acid is known to produce a mixture of cyclobutanol (B46151) and other ring-opened or rearranged products due to the instability of the intermediate diazonium salt. quora.com Radical-mediated ring-opening/cyclization reactions of cyclopropane (B1198618) derivatives are also known, suggesting that similar pathways could be accessible for cyclobutane systems under appropriate conditions. nih.govorganic-chemistry.orgelsevierpure.com

Further computational and experimental studies would be necessary to fully elucidate the specific mechanistic nuances of transformations involving this compound, particularly concerning the influence of the cyclobutyl ring on reaction pathways and transition state energies.

Characterization of Transient Intermediates in Reaction Pathways

The synthesis of amines from carbonyl compounds, a common route for structures like 1-Cyclobutylpropan-1-amine, typically proceeds through a pathway known as reductive amination. wikipedia.orglibretexts.org This process involves the initial reaction between a carbonyl group (a ketone or aldehyde) and an amine to form key transient intermediates.

The first intermediate formed is a hemiaminal , which results from the nucleophilic attack of the amine on the carbonyl carbon. wikipedia.org This species is generally unstable and undergoes a reversible loss of a water molecule to form a more stable imine intermediate (or an iminium ion under acidic conditions). wikipedia.org The equilibrium is typically shifted toward the imine by removing water. wikipedia.org This imine is the direct precursor to the final amine product, which is formed upon its reduction. While these intermediates are often not isolated, their existence is well-established through mechanistic studies of related reactions.

In more contemporary synthetic approaches involving photoredox catalysis, different types of transient species are generated. The photochemical single-electron reduction of imine derivatives can produce α-amino radical intermediates . snnu.edu.cnacs.org These highly reactive open-shell species offer an alternative umpolung strategy for creating amine motifs. snnu.edu.cn Another possible pathway involves the single-electron reduction of an N-sulfonyl imine to a radical anion , which can then participate in subsequent bond-forming steps. snnu.edu.cn

Table 1: Key Transient Intermediates in Amine Synthesis Pathways

Intermediate SpeciesFormation PathwayRole in Synthesis
HemiaminalNucleophilic addition of an amine to a carbonyl groupInitial, unstable adduct in reductive amination wikipedia.org
Imine / Iminium IonDehydration of a hemiaminalKey intermediate that undergoes reduction to the final amine wikipedia.org
α-Amino RadicalSingle-electron reduction of an imine derivativeReactive intermediate in photochemical/radical-based syntheses snnu.edu.cnacs.org
Radical AnionSingle-electron reduction of an N-sulfonyl imineIntermediate in radical-radical coupling reactions snnu.edu.cn

Elucidation of Rate-Determining Steps and Transition State Geometries

Identifying the rate-determining step (RDS) of a reaction is fundamental to understanding its kinetics. In multi-step syntheses analogous to those used for preparing complex amines, the RDS can vary depending on the specific reactants and conditions. For amine-catalyzed reactions like the aldol (B89426) reaction, which involves similar intermediates (enamines and iminium ions), studies have shown that either the formation of the key intermediate or the subsequent C-C bond-forming step can be rate-limiting. researchgate.net In some transition-metal-catalyzed routes to amines, the final reductive elimination of the product from the metal center has been identified as the rate-limiting step. acs.org For reactions involving the formation of amides from esters, theoretical studies indicate that the initial nucleophilic addition of the nitrogen-containing species to the ester's carbonyl group is the RDS. nih.gov

The geometry of the transition state dictates the activation energy of a particular step and, consequently, its rate. Theoretical studies using density functional theory (DFT) have been employed to explore these high-energy structures. For example, in amine-catalyzed aldol reactions proceeding through enamine intermediates, half-chair transition states are often involved. researchgate.net The stability of these transition states, and thus the reaction rate, can be significantly influenced by factors such as hydrogen bonding and charge stabilization. researchgate.net In studies of amide hydrolysis, the geometry and stability of the transition state were found to be highly dependent on the number of surrounding solvent molecules, with bulkier substituents hindering the approach of solvent and destabilizing the transition state, thereby increasing the energy barrier. nih.gov

Table 2: Calculated Free Energy Barriers for the Rate-Determining Step in Base-Catalyzed Amide Hydrolysis

Amide CompoundCalculated Free Energy Barrier (kcal/mol)Experimental Free Energy Barrier (kcal/mol)
Formamide21.621.2
N-methylacetamide22.721.5
N,N-dimethylformamide (DMF)23.122.6
N,N-dimethylacetamide (DMA)26.024.1

Data sourced from first-principle electronic structure calculations, demonstrating how substituent size affects the activation energy barrier. nih.gov

Radical Pathways and Single-Electron Transfer Processes in Related Amine Synthesis

While traditional amine syntheses often involve two-electron (ionic) pathways, reactions proceeding through one-electron transfer processes have become a major focus of modern synthetic chemistry. researchgate.net Single-electron transfer (SET) can generate radical intermediates, opening up novel reaction pathways. nih.gov In the context of amine synthesis, SET processes are particularly relevant for generating N-centered radicals and α-amino radicals. snnu.edu.cnchinesechemsoc.org

Photoredox catalysis is a powerful tool for initiating SET. chinesechemsoc.org In these systems, a photocatalyst absorbs light and becomes excited, enabling it to act as a potent single-electron oxidant or reductant. For instance, an excited photocatalyst can induce the single-electron reduction of an imine to generate an α-amino radical, which can then be used in C-C bond formation. snnu.edu.cn Alternatively, a tertiary amine can undergo single-electron oxidation to form a radical cation, which can then lead to the formation of an α-amino radical through proton loss. snnu.edu.cnresearchgate.net

These radical-based approaches offer several advantages, including mild reaction conditions and high functional group tolerance. snnu.edu.cn The generation of N-centered radicals from amides, ureas, and carbamates has been achieved through a process known as proton-coupled electron transfer (PCET), where the single-electron oxidation is coupled with deprotonation by a weak base. chinesechemsoc.org These radical pathways represent a significant expansion of the synthetic toolkit for accessing complex amine structures. snnu.edu.cnacs.org

Derivatization, Analog Synthesis, and Scaffold Exploration

Synthesis of Substituted 1-Cyclobutylpropan-1-amine (B3228903) Derivatives

The synthesis of substituted 1-cyclobutylpropan-1-amine derivatives can be achieved through several established synthetic methodologies, primarily focusing on the modification of the primary amine. Key approaches include reductive amination and N-acylation.

Reductive amination is a versatile method for introducing a wide range of substituents to the amine. nih.gov This one-pot reaction typically involves the condensation of a ketone, in this case, 1-cyclobutylpropan-1-one, with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that tolerates a wide array of functional groups. organic-chemistry.org This approach allows for the synthesis of a diverse library of N-substituted derivatives. For instance, enzymatic reductive amination has emerged as a green and highly selective alternative for the synthesis of chiral amines. acs.org

N-acylation represents another fundamental route to derivatize the primary amine of 1-cyclobutylpropan-1-amine. researchgate.net This reaction involves treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, to form an amide bond. colab.ws This method is widely used in combinatorial chemistry to generate large libraries of compounds for screening purposes. researchgate.net

Below is a representative table of potential substituted derivatives that could be synthesized using these methods.

Derivative NameR GroupSynthetic MethodPotential Application Area
N-Benzyl-1-cyclobutylpropan-1-amineBenzylReductive AminationCNS Drug Discovery
N-(4-Fluorobenzyl)-1-cyclobutylpropan-1-amine4-FluorobenzylReductive AminationEnzyme Inhibitors
N-(1-Cyclobutylpropan-1-yl)acetamideAcetylN-AcylationChemical Probe
N-(1-Cyclobutylpropan-1-yl)benzamideBenzoylN-AcylationMaterial Science
N-Cyclopropyl-1-cyclobutylpropan-1-amineCyclopropyl (B3062369)Reductive AminationAgrochemicals

Strategic Chemical Modifications of the Amine and Cyclobutyl Moieties

Strategic chemical modifications of both the amine and cyclobutyl moieties of 1-cyclobutylpropan-1-amine are crucial for fine-tuning its physicochemical and pharmacological properties.

Modifications of the Amine Moiety:

The primary amine serves as a key handle for introducing a variety of functional groups through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides, though this method can sometimes lead to over-alkylation. researchgate.net A more controlled approach is reductive amination, as previously discussed. researchgate.net The introduction of different alkyl and aryl groups can significantly impact the compound's lipophilicity, basicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

Modifications of the Cyclobutyl Moiety:

The following table illustrates potential modifications and their rationale.

Modification SiteModification TypeReagents/MethodsRationale for Modification
AmineN-AlkylationAlkyl halide, baseModulate basicity and lipophilicity
AmineReductive AminationAldehyde/ketone, reducing agentIntroduce diverse substituents in a controlled manner
AmineN-AcylationAcyl chloride, coupling agentIntroduce amide functionality for H-bonding
Cyclobutyl RingC-H ArylationAryl halide, Palladium catalystIntroduce aryl groups for pi-stacking interactions
Cyclobutyl RingHydroxylationOxidizing agentIntroduce polar group to improve solubility

Incorporation of the 1-Cyclobutylpropan-1-amine Scaffold into Complex Organic Molecular Architectures

The 1-cyclobutylpropan-1-amine scaffold can serve as a valuable building block in the synthesis of more complex organic molecules, including bioactive compounds and macrocycles. nih.govnih.gov Its combination of a rigid cyclobutane (B1203170) unit and a flexible aminopropane linker makes it an attractive synthon for introducing specific conformational constraints and functional groups into a larger molecule.

For instance, the amine functionality can be used as a nucleophile to be incorporated into heterocyclic ring systems, which are prevalent in many pharmaceuticals. organic-chemistry.orgmdpi.com The synthesis of N-heterocycles often involves the reaction of primary amines with difunctional electrophiles. organic-chemistry.org Furthermore, the 1-cyclobutylpropan-1-amine moiety could be integrated into macrocyclic structures, which are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.govmdpi.com The synthesis of such macrocycles often involves amide bond formation or other coupling reactions where the amine group of the scaffold can participate. researchgate.net

The following table provides examples of how this scaffold could be incorporated into larger molecular architectures.

Complex Molecule TypeSynthetic StrategyRole of the ScaffoldPotential Therapeutic Area
Substituted PiperidineIntramolecular cyclizationForms part of the heterocyclic ringCNS disorders
Bioactive MacrocycleMacrocyclization via amide couplingProvides a constrained linkerAnticancer, Antiviral
Enzyme InhibitorAmide bond formation with a recognition motifPositions key interacting groupsVarious
Privileged Scaffold DerivativeMulti-component reactionCore structural elementBroad-spectrum therapeutic design

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The design and synthesis of conformationally restricted analogues are a cornerstone of medicinal chemistry, providing valuable insights into the bioactive conformation of a molecule and guiding the optimization of its pharmacological properties. mdpi.com For 1-cyclobutylpropan-1-amine, introducing additional conformational constraints can help to elucidate the optimal spatial arrangement of the cyclobutyl and amine functionalities for binding to a biological target.

One strategy to achieve this is to incorporate the aminopropane side chain into a larger ring system, thereby limiting its rotational freedom. This can be achieved through intramolecular cyclization reactions. Another approach is to introduce bulky substituents on either the cyclobutyl ring or the propyl chain, which can favor certain conformations due to steric hindrance.

Structure-activity relationship (SAR) studies of these conformationally restricted analogues can provide crucial information. mdpi.com By comparing the biological activity of a series of rigid analogues with that of the flexible parent compound, researchers can deduce the preferred binding conformation. This information is invaluable for the rational design of more potent and selective drug candidates.

The table below outlines some design strategies for creating conformationally restricted analogues.

Analogue Design StrategySynthetic ApproachExpected Conformational EffectInformation Gained from SAR
Cyclization of the propyl chainIntramolecular N-alkylationRigidifies the aminopropane linkerDefines the optimal distance and angle between the cyclobutyl and amine groups
Introduction of a gem-dimethyl groupAlkylation of the propyl chainRestricts rotation around C-C bondsElucidates the importance of specific rotamers for activity
Fusing a ring to the cyclobutaneMulti-step synthesis involving cycloadditionLocks the puckering of the cyclobutane ringDetermines the preferred conformation of the cyclobutane moiety
Incorporation into a bicyclic systemRing-closing metathesisCreates a highly rigid scaffoldProvides a precise map of the required pharmacophore

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their proximity to one another. For 1-Cyclobutylpropan-1-amine (B3228903) hydrochloride, the spectrum is expected to show several distinct signals corresponding to the protons on the cyclobutyl ring, the propyl chain, and the ammonium (B1175870) group.

The proton attached to the carbon bearing the amino group (the α-proton) is expected to appear as a downfield multiplet due to the deshielding effect of the adjacent electronegative nitrogen atom. libretexts.orgchemistrysteps.com The protons of the ammonium group (-NH₃⁺) typically appear as a broad signal, and its chemical shift can be concentration and solvent dependent. The protons on the cyclobutyl ring would present complex multiplets due to restricted rotation and complex spin-spin coupling. researchgate.net The ethyl group attached to the chiral center would show a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons.

Analysis of the coupling constants (J-values) between adjacent protons helps establish the connectivity. For instance, the coupling between the α-proton and the adjacent methylene protons of the propyl chain would confirm their connection.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclobutylpropan-1-amine hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃ (propyl)0.8 - 1.2Triplet (t)
-CH₂- (propyl)1.3 - 1.8Multiplet (m)
Cyclobutyl protons1.6 - 2.4Multiplet (m)
-CH(NH₃⁺)-3.0 - 3.5Multiplet (m)
-NH₃⁺7.5 - 8.5Broad singlet (br s)

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions. libretexts.orgoregonstate.edu

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and characterization of the carbon skeleton.

In this compound, distinct signals are expected for the methyl and methylene carbons of the propyl chain, the methine carbon attached to the nitrogen, and the carbons of the cyclobutyl ring. The carbon atom directly bonded to the protonated amino group (α-carbon) will be shifted downfield due to the electron-withdrawing effect of the nitrogen. libretexts.orgdocbrown.info The carbons of the cyclobutyl ring are expected to resonate in the typical aliphatic region. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃ (propyl)10 - 15
-C H₂- (propyl)20 - 30
Cyclobutyl -C H₂-22 - 35
Cyclobutyl -C H-35 - 45
-C H(NH₃⁺)-50 - 60

Note: Predicted values are based on typical chemical shift ranges for analogous structures. Actual values can vary. libretexts.orgwisc.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the α-proton and the protons on the adjacent methylene group of the propyl chain, as well as with the methine proton of the cyclobutyl ring. It would also confirm couplings within the propyl chain and within the cyclobutyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is powerful for establishing the connectivity between different parts of the molecule. For example, it could show a correlation between the methyl protons of the propyl group and the α-carbon, and between the α-proton and carbons within the cyclobutyl ring, thus confirming the link between the propyl chain and the cyclobutyl moiety through the chiral center.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the presence of specific functional groups.

Infrared (IR) spectroscopy is highly sensitive to polar bonds and is excellent for identifying the amine hydrochloride functional group. Primary amine salts (R-NH₃⁺) have several characteristic absorption bands. spectroscopyonline.com

A very broad and strong absorption is typically observed in the 2800-3200 cm⁻¹ region, which is due to the N-H stretching vibrations of the -NH₃⁺ group. cdnsciencepub.comresearchgate.net This broadness results from extensive hydrogen bonding. This band often overlaps with the C-H stretching absorptions from the alkyl and cyclobutyl groups, which appear as sharper peaks around 2850-2960 cm⁻¹. orgchemboulder.com

Additionally, the asymmetric and symmetric bending vibrations of the -NH₃⁺ group give rise to distinct peaks. The asymmetric bending typically appears in the 1560-1625 cm⁻¹ range, while the symmetric bend is found between 1500-1550 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H stretch (-NH₃⁺)2800 - 3200Strong, very broad
C-H stretch (alkyl)2850 - 2960Medium to strong
N-H bend (asymmetric)1560 - 1625Medium
N-H bend (symmetric)1500 - 1550Medium

Note: These are characteristic ranges for primary amine hydrochlorides. spectroscopyonline.comcdnsciencepub.com

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR absorbance depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability.

For this compound, the highly polar N-H bonds that give strong signals in the IR spectrum are expected to produce relatively weak signals in the Raman spectrum. youtube.com Conversely, the C-C and C-H bonds of the hydrocarbon framework, which have less polar character, tend to show stronger and more well-defined peaks in Raman spectroscopy. This makes Raman an excellent technique for characterizing the carbon skeleton of the cyclobutyl and propyl groups. The symmetric C-H stretching vibrations, in particular, often give rise to strong Raman bands. Therefore, the combined use of both IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational characteristics.

X-ray Crystallography for Precise Solid-State Structural Determination

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, analysis of similar small-molecule amine hydrochlorides allows for a detailed prediction of the structural information that would be obtained. For instance, studies on related compounds, such as the anhydrous form of sibutramine (B127822) hydrochloride, have revealed detailed crystallographic data, including its monoclinic crystal system and specific unit cell dimensions (a = 7.321(2) Å, b = 25.456(5) Å, c = 9.750(3) Å, β = 101.60(2)°) researchgate.net.

Should a crystallographic study be performed on this compound, it would be expected to yield precise data on the conformation of the cyclobutyl and propyl groups, the geometry of the ammonium cation, and the hydrogen bond distances between the N-H protons and the chloride anion. This information is critical for understanding the compound's solid-state properties and intermolecular forces.

Crystallographic ParameterExpected InformationExample from a Related Compound (Anhydrous Sibutramine HCl) researchgate.net
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2(1)/n
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 7.321(2) Å, b = 25.456(5) Å, c = 9.750(3) Å, β = 101.60(2)°
Molecules per Unit Cell (Z)The number of molecules contained within a single unit cell.4
Bond Lengths/AnglesPrecise measurements of all interatomic distances and angles.N/A (Specific to each molecule)
Hydrogen BondingDetails of N-H···Cl interactions, including distances and angles.N/A (Specific to each molecule)
Table 1. A summary of the type of data expected from an X-ray crystallography study of this compound, with illustrative examples from a related structure.

Advanced Mass Spectrometry and Ion Mobility Studies (e.g., Collision Cross Section Predictions)

Advanced mass spectrometry (MS) coupled with ion mobility (IM) offers a powerful, gas-phase approach to structural analysis. rsc.orgnih.gov Ion mobility-mass spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, providing a parameter known as the collision cross section (CCS). nih.gov The CCS is a measure of the effective area of an ion as it tumbles and moves through a buffer gas under an electric field, offering a unique fingerprint of its three-dimensional structure. nih.gov

The predicted CCS values for 1-Cyclobutylpropan-1-amine show distinct differences depending on the adduct formed. For example, the protonated molecule [M+H]⁺ is predicted to have a CCS of 126.8 Ų, while the sodium adduct [M+Na]⁺ is slightly larger at 130.8 Ų uni.lu. This difference reflects the change in the ion's size and charge distribution upon forming an adduct with a sodium ion versus a proton. Such data are instrumental in analytical workflows, particularly in metabolomics and pharmaceutical analysis, where they can enhance the confidence of compound identification. rsc.org

Ionic AdductMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (CCS) in Ų
[M+H]⁺114.12773126.8
[M+Na]⁺136.10967130.8
[M+K]⁺152.08361133.4
[M+NH₄]⁺131.15427142.4
[M-H]⁻112.11317129.6
[M+HCOO]⁻158.11865147.9
Table 2. Predicted Collision Cross Section (CCS) values for various adducts of 1-Cyclobutylpropan-1-amine, calculated using CCSbase. Data sourced from PubChem uni.lu.

Computational Chemistry and Theoretical Investigations of 1 Cyclobutylpropan 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

The protonation of the amine group is a critical feature influencing the electronic distribution within the molecule. nih.gov Theoretical calculations can quantify the charge distribution, showing a significant localization of positive charge on the ammonium (B1175870) group. This, in turn, influences the polarity and reactivity of the entire molecule. The stability of the molecule can be assessed by calculating its total electronic energy and comparing it to related isomers or decomposition products.

Key parameters that can be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and its kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For 1-Cyclobutylpropan-1-amine (B3228903) hydrochloride, the electron-withdrawing effect of the protonated amine group is expected to lower the energy of the HOMO, potentially leading to a significant HOMO-LUMO gap.

Table 1: Calculated Electronic Properties of 1-Cyclobutylpropan-1-amine Hydrochloride (Illustrative data based on typical DFT calculations for similar alkylamine hydrochlorides)

Property Value Unit
Total Electronic Energy -485.123 Hartrees
HOMO Energy -8.54 eV
LUMO Energy 2.15 eV
HOMO-LUMO Gap 10.69 eV

Conformational Analysis and Molecular Geometry Studies

The flexibility of the cyclobutyl ring and the rotatable bonds in the propyl chain of this compound give rise to a complex conformational landscape. nih.gov Conformational analysis aims to identify the stable conformers and to determine their relative energies. nih.govsapub.org Computational methods, particularly molecular mechanics and DFT, are powerful tools for exploring this landscape. mdpi.com

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. The orientation of the propyl-amine substituent relative to the puckered ring can lead to different conformers. Furthermore, rotation around the C-C bonds of the propyl chain and the C-N bond will result in additional rotational isomers (rotamers).

A systematic conformational search can be performed by rotating the key dihedral angles in the molecule and calculating the energy of each resulting conformation. This allows for the construction of a potential energy surface, from which the global minimum and other low-energy conformers can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative data based on computational studies of substituted cyclobutanes)

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
A (Global Minimum) 178.5° 0.00
B 65.2° 1.85

Computational Modeling of Reaction Mechanisms and Energetic Landscapes

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. acs.orgresearchgate.net For this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This provides a detailed understanding of the reaction's feasibility and kinetics.

For instance, the reactivity of the amine group can be modeled in various reactions, such as nucleophilic substitution or acylation. By mapping the potential energy surface for a given reaction, the minimum energy path from reactants to products can be determined. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.

Computational studies can also shed light on the role of the solvent in the reaction mechanism. globethesis.com Explicit or implicit solvent models can be incorporated into the calculations to provide a more realistic description of the reaction environment. This is particularly important for reactions involving charged species like the protonated amine.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction (Illustrative data based on computational studies of amine reactions)

Reaction Step Activation Energy (kcal/mol)
Nucleophilic Attack 15.8

Prediction of Spectroscopic Parameters and Molecular Descriptors

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. nih.gov For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) vibrational frequencies, and other molecular descriptors. rsc.orgresearchgate.netgithub.io

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR spectrum. researchgate.netq-chem.comreadthedocs.iorsc.orgyoutube.com This can help in identifying the functional groups present in the molecule and in confirming its structure. The calculated vibrational modes can also be visualized to understand the nature of the molecular vibrations.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on GIAO calculations for similar compounds)

Carbon Atom Predicted Chemical Shift (ppm)
C (alpha to N) 55.2
C (beta to N) 28.9
C (gamma to N) 11.5
C (cyclobutyl, attached) 40.1
C (cyclobutyl, beta) 25.8

Elucidation of Activation Modes in Catalyzed Reactions

The amine group in 1-Cyclobutylpropan-1-amine can potentially act as a catalyst in various organic reactions, a field known as aminocatalysis. researchgate.netresearchgate.net Computational studies can be employed to elucidate the activation modes of this molecule when it participates in catalyzed reactions. princeton.edu

Furthermore, computational methods can be used to investigate the stereoselectivity of catalyzed reactions. By calculating the energies of the transition states leading to different stereoisomers, the origin of the observed enantioselectivity or diastereoselectivity can be rationalized. This information is crucial for the design of new and more efficient catalysts.

Applications in Contemporary Chemical Synthesis Research

Utilization as a Chiral Building Block in Enantioselective Organic Transformations

Chiral amines are fundamental components in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, and key structural units in the final products. Although direct studies involving 1-cyclobutylpropan-1-amine (B3228903) hydrochloride are limited, the principles of enantioselective synthesis allow for the extrapolation of its potential. As a chiral primary amine, it could be employed in diastereoselective reactions to introduce a specific stereochemistry into a target molecule. For instance, it could react with chiral carboxylic acids to form diastereomeric amides, which could then be separated to resolve the acid.

Furthermore, the amine functionality can be transformed into other functional groups while retaining the stereochemical integrity of the cyclobutylpropyl moiety. This makes it a potentially valuable synthon for the construction of complex chiral molecules where the cyclobutyl group is a desired structural feature.

Potential Enantioselective Application Description Significance
Chiral AuxiliaryThe amine could be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.Enables control over the formation of new stereocenters.
Chiral Resolving AgentFormation of diastereomeric salts with a racemic mixture of a chiral acid, allowing for separation by crystallization.A classical and effective method for obtaining enantiomerically pure compounds.
Chiral Ligand SynthesisThe amine could be a precursor for the synthesis of chiral ligands used in asymmetric catalysis.Chiral ligands are crucial for the development of new enantioselective catalytic systems.

Strategic Intermediate in Agrochemical Research and Development

The development of novel agrochemicals often involves the exploration of new chemical scaffolds to identify compounds with desired biological activity and favorable environmental profiles. Amines, particularly those with unique carbocyclic groups like the cyclobutyl moiety, are frequently incorporated into potential pesticides and herbicides. The cyclobutyl group can influence the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target.

While no commercial agrochemicals are explicitly reported to be derived from 1-cyclobutylpropan-1-amine hydrochloride, its structure is analogous to other amine-containing compounds that have been investigated in this field. It could serve as a starting material for the synthesis of a library of derivatives to be screened for herbicidal, fungicidal, or insecticidal activity.

Role in the Synthesis of Complex Pharmaceutical Intermediates and Lead Compounds

The synthesis of active pharmaceutical ingredients (APIs) often relies on the use of versatile building blocks that can be readily modified to optimize pharmacological properties. Primary amines are a cornerstone of medicinal chemistry due to their ability to form a wide range of functional groups and participate in various coupling reactions. The hydrochloride salt of an amine, such as this compound, offers improved stability and handling properties compared to the free base.

This compound could be a valuable intermediate in the synthesis of pharmaceutical candidates. The cyclobutyl group can confer unique conformational constraints and metabolic properties to a drug molecule, potentially leading to improved efficacy and reduced side effects. Its application could be envisioned in the synthesis of enzyme inhibitors, receptor antagonists, or other biologically active molecules where the specific stereochemistry and lipophilicity provided by the 1-cyclobutylpropyl group are advantageous.

Contribution to the Creation of Novel Organic Molecules with Unique Structural and Functional Properties

Organic synthesis is continuously driven by the desire to create new molecules with unprecedented structures and functions. Building blocks like this compound, which combine chirality with a less common carbocyclic ring, can be instrumental in this endeavor. The cyclobutane (B1203170) ring, being more strained than larger rings, can impart interesting reactivity and conformational properties to larger molecules.

This compound could be used in the synthesis of novel materials, catalysts, or molecular probes. The primary amine serves as a handle for further functionalization, allowing for the incorporation of this unique structural motif into a wide array of molecular architectures.

Development of Sulfonamide Derivatives and Related Classes

Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride.

This compound can readily serve as the amine component in the synthesis of novel sulfonamide derivatives. The reaction would involve the deprotonation of the amine hydrochloride to the free amine, followed by reaction with a desired sulfonyl chloride. The resulting sulfonamides would incorporate the chiral 1-cyclobutylpropyl group, which could modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Reactant 1 Reactant 2 Product Class Potential Application
1-Cyclobutylpropan-1-amineAryl Sulfonyl ChlorideN-Aryl SulfonamidesAntibacterial, Anticancer
1-Cyclobutylpropan-1-amineAlkyl Sulfonyl ChlorideN-Alkyl SulfonamidesHerbicidal, Pharmaceutical
1-Cyclobutylpropan-1-amineHeterocyclic Sulfonyl ChlorideN-Heterocyclic SulfonamidesDiverse Pharmacological Activities

Future Research Directions and Emerging Challenges

The continued relevance of cyclobutane-containing compounds in medicinal chemistry and materials science necessitates ongoing innovation in their synthesis and derivatization. For 1-Cyclobutylpropan-1-amine (B3228903) hydrochloride, future research is poised to address several key challenges, aiming for more efficient, sustainable, and diverse synthetic strategies. These efforts are crucial for unlocking the full potential of this and related scaffolds in various scientific and technological applications.

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